molecular formula C10H11BrO3 B8698105 Methyl [(3-bromobenzyl)oxy]acetate

Methyl [(3-bromobenzyl)oxy]acetate

Cat. No. B8698105
M. Wt: 259.10 g/mol
InChI Key: DFSHDTVRVWDYIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl [(3-bromobenzyl)oxy]acetate is a useful research compound. Its molecular formula is C10H11BrO3 and its molecular weight is 259.10 g/mol. The purity is usually 95%.
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properties

Product Name

Methyl [(3-bromobenzyl)oxy]acetate

Molecular Formula

C10H11BrO3

Molecular Weight

259.10 g/mol

IUPAC Name

methyl 2-[(3-bromophenyl)methoxy]acetate

InChI

InChI=1S/C10H11BrO3/c1-13-10(12)7-14-6-8-3-2-4-9(11)5-8/h2-5H,6-7H2,1H3

InChI Key

DFSHDTVRVWDYIC-UHFFFAOYSA-N

Canonical SMILES

COC(=O)COCC1=CC(=CC=C1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl hydroxyacetate (0.80 g, 8.8 mmol) was dissolved in THF (10 mL) and allowed to stir at 0° C. under a nitrogen atmosphere. NaH (0.40 g, 9.6 mmol, 60% dispersion in oil) was added portionwise over approximately 5 minutes. The cooling bath was removed and the reaction mixture was allowed to warm to ambient temperature. 1-Bromo-3-(bromomethyl)benzene (2.0 g, 8.0 mmol) was added in a single portion and the resulting mixture was heated to 40° C. After 4 hours, the reaction mixture was allowed to cool to ambient temperature and partitioned between water and EtOAc. The layers were separated, and the organic layer was washed with saturated aqueous NaHCO3, brine, dried over anhydrous Na2SO4, filtered, and concentrated in vacuo to afford the title compound, which was carried forward without further purification. 1H NMR (600 MHz, CDCl3): δ 7.53-7.50 (m, 1H), 7.42-7.38 (m, 1H), 7.30-7.17 (m, 2H), 4.57 (s, 2H), 4.09 (s, 2H), 3.74 (s, 3H).
Quantity
0.8 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
0.4 g
Type
reactant
Reaction Step Two
Quantity
2 g
Type
reactant
Reaction Step Three

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